Octa(aminophenyl)-t8-silsesquioxane

説明

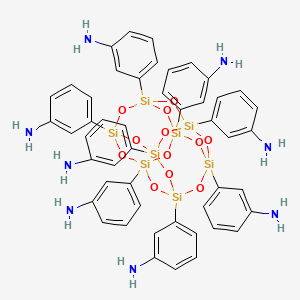

Octa(aminophenyl)-t8-silsesquioxane: is a type of polyhedral oligomeric silsesquioxane (POSS) compound. It is characterized by a cubic structure with eight phenyl groups, each functionalized with an amino group. This compound is known for its unique combination of organic and inorganic properties, making it a versatile material in various scientific and industrial applications .

作用機序

Target of Action

Octa(aminophenyl)-T8-silesquioxane (OAPS) primarily targets organic polymeric resins . The compound’s eight aniline-like amino groups, one on each corner silicon atom, can form chemical bonds or hydrogen bonds with appropriate matrix polymers or resins . This interaction enhances the properties of the resulting hybrid materials .

Mode of Action

OAPS interacts with its targets through chemical bonding. The amino functional groups of OAPS can form chemical bonds or hydrogen bonds with appropriate matrix polymers or resins . This interaction leads to the formation of hybrid nanocomposites . The compound’s mode of action is primarily through this bonding, which allows it to enhance the properties of the materials it is incorporated into .

Biochemical Pathways

The compound’s interaction with organic polymeric resins leads to changes in the thermal and mechanical properties of the resulting materials .

Pharmacokinetics

It is known that the compound exhibits good compatibility with diglycidyl ether of bisphenol-a (dgeba) epoxy resin at the molecular level, forming a transparent dgeba/oaps resin . This suggests that the compound may have favorable distribution properties when used in the synthesis of such materials .

Result of Action

The molecular and cellular effects of OAPS’s action primarily involve changes in the properties of the materials it is incorporated into. For instance, the introduction of OAPS into an epoxy system results in low mass loss rate and high char yield . Its initial decomposition temperature seems to be lowered . The compound’s action also leads to the formation of a transparent DGEBA/OAPS resin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of OAPS. For example, the curing reaction of the DGEBA/OAPS prepolymer can occur under low temperatures compared with DGEBA/DDS . Furthermore, the compound shows larger angles with water than the DGEBA/DDS resin, indicating its hydrophobic nature . This suggests that the compound’s action and efficacy may be influenced by factors such as temperature and the presence of water .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Octa(aminophenyl)-t8-silsesquioxane typically involves a two-step process. The first step is the nitration of octaphenyl silsesquioxane to form octa(nitrophenyl)silsesquioxane. This is followed by the reduction of the nitro groups to amino groups using hydrazine hydrate in the presence of a catalyst such as Iron(III)Chloride . The reaction conditions are carefully controlled to avoid over-nitration and ensure high yield.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and high purity of the final product .

化学反応の分析

Types of Reactions: Octa(aminophenyl)-t8-silsesquioxane undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups under specific conditions.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrazine hydrate.

Substitution: The phenyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used for the nitration of phenyl groups.

Reduction: Hydrazine hydrate in the presence of Iron(III)Chloride catalyst is used for the reduction of nitro groups.

Substitution: Various reagents can be used depending on the desired functional group to be introduced.

Major Products:

Oxidation: Octa(nitrophenyl)silsesquioxane.

Reduction: this compound.

Substitution: Functionalized derivatives of this compound.

科学的研究の応用

Octa(aminophenyl)-t8-silsesquioxane is a polyhedral oligomeric silsesquioxane (POSS) compound with a cubic structure featuring eight phenyl groups, each functionalized with an amino group. This unique combination of organic and inorganic properties makes it a versatile material in various scientific and industrial applications. Interest in Octa-aminophenyl polyhedral oligomeric silsesquioxane (OAPS) materials is based on the fact that the amino groups provide an excellent site for cross linking offering a unique opportunity for preparing truly molecularly dispersed nanocomposites . POSS combine a hybrid inorganic-organic composition, , where R may be a range of organo-functional groups, while n is an even integer ≥4, with nano-sized cage structures having dimensions comparable to those of most polymeric segments or coils .

Scientific Research Applications

This compound finds applications across various fields:

- Chemistry this compound is used as a building block for synthesizing hybrid nanocomposites. Its unique structure allows for the formation of materials with enhanced thermal and mechanical properties.

- Biology and Medicine This compound is explored in biological research for potential use in drug delivery systems because of its ability to form stable complexes with various drugs.

- Industry This compound is used in industrial applications to improve the properties of polymeric materials. It enhances the thermal stability, mechanical strength, and oxidation resistance of polymers.

Case Studies

- Nanocomposites this compound serves as a reinforcing agent in polymer nanocomposites, enhancing thermal stability and mechanical strength.

- Coatings The compound can be used in coatings.

- Cross-linking agent Octa(aminophenyl)-T8-polyhedral silsesquioxane can serve as a cross-linking agent for organic polymeric resins . Amino functional groups of 1 can form chemical bonds or hydrogen-bonds to appropriate matrix polymers or resins .

Research Findings

- Sol-Gel Processing: Octa and deca(triethoxysilylated)-POSS precursors have been incorporated in hybrid silica materials via hydrolysis-condensation of octa- and deca(triethoxysilylated)-POSS precursors, respectively . The precursors were synthesized via a thiol-ene Click reaction involving the corresponding octastyryl-T8 or decastyryl-T10 molecules and thiopropyltriethoxysilane .

- Thermal and Mechanical Properties: The introduction of OAPS into an epoxy system results in a low mass loss rate and high char yield. The storage modulus in both the glassy and rubbery regions, thermal stability, and glass transition temperature of composites were improved by 1 wt% . However, at high loadings, these properties gradually decreased .

- Compatibility: The compound exhibits good compatibility with diglycidyl ether of bisphenol-a (dgeba) epoxy resin at the molecular level, forming a transparent dgeba/oaps resin.

Data Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Octa(phenyl)silsesquioxane | Contains phenyl groups | Known for excellent thermal stability |

| Octa(aminobenzyl)silsesquioxane | Contains aminobenzyl groups | Enhanced solubility compared to octa(aminophenyl) |

| Octa(methyl)silsesquioxane | Methyl groups attached | Exhibits lower viscosity in polymer blends |

| Octa(mercaptopropyl)silsesquioxane | Contains mercaptopropyl functional groups | Useful in applications requiring thiol chemistry |

類似化合物との比較

Octaphenylsilsesquioxane: Lacks the amino functional groups, making it less reactive compared to Octa(aminophenyl)-t8-silsesquioxane.

Octa(nitrophenyl)silsesquioxane: Contains nitro groups instead of amino groups, which can be reduced to form this compound.

Uniqueness: this compound is unique due to its eight amino-functionalized phenyl groups, which provide multiple sites for chemical reactions and interactions. This makes it a versatile compound for various applications in chemistry, biology, and industry .

生物活性

Introduction

Octa(aminophenyl)-T8-silsesquioxane (OAPS) is a polyhedral oligomeric silsesquioxane (POSS) derivative characterized by its unique structural properties and potential applications in various fields, including materials science and biomedicine. This article delves into the biological activity of OAPS, highlighting its synthesis, functionalization, and interactions with biological systems.

Synthesis and Structural Characteristics

OAPS is synthesized through the modification of T8-silsesquioxane, where eight aminophenyl groups are attached to the silsesquioxane cage. The molecular formula for OAPS is with a molecular weight of 1153.63 g/mol . The incorporation of amino groups enhances its reactivity and potential for forming hydrogen bonds with various polymer matrices.

Table 1: Structural Properties of OAPS

| Property | Value |

|---|---|

| Molecular Formula | C₄₈H₄₈N₈O₁₂Si₈ |

| Molecular Weight | 1153.63 g/mol |

| Functional Groups | Amino (–NH₂), Phenyl |

| POSS Type | Octa-functionalized |

Cross-Linking Agent

OAPS serves as an effective cross-linking agent for organic polymeric resins. The amino functional groups can form chemical bonds or hydrogen bonds with matrix polymers, enhancing the mechanical properties of the resulting composites . Research indicates that varying the concentration of OAPS in phenolic resin composites affects their thermal and mechanical properties significantly.

Case Studies on Biological Interactions

- Phenolic Resin Nanocomposites :

- Biocompatibility Studies :

The biological activity of OAPS can be attributed to its ability to interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The amino groups promote adhesion to cell surfaces, potentially facilitating cellular responses such as proliferation and differentiation.

Table 2: Summary of Biological Activities

| Activity | Description |

|---|---|

| Cross-Linking | Enhances mechanical properties of composites |

| Biocompatibility | Suitable for medical applications |

| Cellular Interaction | Promotes adhesion and proliferation |

Research Findings

- Thermal Properties :

- Morphological Studies :

- Functionalization Potential :

特性

IUPAC Name |

4-[3,5,7,9,11,13,15-heptakis(4-aminophenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H48N8O12Si8/c49-33-1-17-41(18-2-33)69-57-70(42-19-3-34(50)4-20-42)60-73(45-25-9-37(53)10-26-45)62-71(58-69,43-21-5-35(51)6-22-43)64-75(47-29-13-39(55)14-30-47)65-72(59-69,44-23-7-36(52)8-24-44)63-74(61-70,46-27-11-38(54)12-28-46)67-76(66-73,68-75)48-31-15-40(56)16-32-48/h1-32H,49-56H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCWMDTVORZLKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48N8O12Si8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1153.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。